Evidence Item 1: Superior and Selective Antiproliferative Potency vs. Perylene Derivative PPL3C in Tumor Cells
Emicoron demonstrates significantly more potent biological effects than the previously described perylene derivative PPL3C [1]. In a comparative study, Emicoron displayed a greater capacity to inhibit the growth of a panel of human tumor cell lines [1]. Crucially, unlike PPL3C, Emicoron showed a strong selectivity for neoplastic cells, with normal fibroblasts expressing telomerase remaining unaffected at concentrations that were highly toxic to tumor cells [1].
| Evidence Dimension | Cell viability / Growth inhibition and Tumor Cell Selectivity |
|---|---|
| Target Compound Data | Potent growth inhibition across multiple tumor cell lines; normal fibroblasts expressing telomerase remained unaffected. |
| Comparator Or Baseline | Perylene derivative (PPL3C) showed less potent inhibition and was detrimental to both transformed/tumor cells and normal cells. |
| Quantified Difference | Not explicitly quantified as a fold-change in the abstract, but the qualitative difference in potency and, more importantly, the selectivity for tumor cells over normal cells is a key, documented discriminator. Emicoron is detrimental to tumor cells while normal fibroblasts remain unaffected, a trait not shared by PPL3C. |
| Conditions | In vitro cell viability assays using a panel of human tumor cell lines and normal human fibroblasts. |
Why This Matters
This direct comparison confirms Emicoron's unique selectivity profile, reducing the risk of off-target toxicity in normal tissues and making it a more precise and safer chemical probe for dissecting G4 biology in cancer models compared to its structural analog PPL3C.
- [1] Franceschin M, et al. Aromatic Core Extension in the Series of N-Cyclic Bay-Substituted Perylene G-Quadruplex Ligands: Increased Telomere Damage, Antitumor Activity, and Strong Selectivity for Neoplastic over Healthy Cells. ChemMedChem. 2012;7(12):2144-2154. doi:10.1002/cmdc.201200380 View Source
